Technical Whitepaper: 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid
Technical Whitepaper: 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid
This guide serves as a technical reference for 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid , a specialized fluorinated heterocyclic building block used in the synthesis of advanced pharmaceutical intermediates, particularly kinase inhibitors and bicyclic nitrogenous scaffolds.[1]
A Versatile Fluorinated Scaffold for Medicinal Chemistry[1]
Executive Summary
3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid (CAS: 1214370-77-0) is a high-value "ortho-amino acid" scaffold.[1] Its structural uniqueness lies in the juxtaposition of an amino group (
This specific arrangement makes it an ideal precursor for pyrido[3,2-d]pyrimidines , a privileged scaffold in oncology (e.g., EGFR, PI3K, and mTOR inhibitors). The electron-withdrawing nature of the
Physicochemical Profile
The compound typically exists as a zwitterionic solid due to the internal acid-base interaction between the carboxylic acid and the pyridine nitrogen/amine.[1]
| Property | Data | Note |
| IUPAC Name | 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid | |
| Common Synonyms | 3-Amino-5-(trifluoromethyl)picolinic acid | |
| CAS Number (Acid) | 1214370-77-0 | Primary Identifier |
| CAS Number (Me Ester) | 866775-17-9 | Common precursor |
| CAS Number (HCl Salt) | 2137628-57-8 | Stable salt form |
| Molecular Formula | ||
| Molecular Weight | 206.12 g/mol | |
| Appearance | Off-white to yellow powder | Oxidation sensitive |
| Solubility | DMSO, Methanol, Dilute Acid/Base | Poor in non-polar solvents |
| pKa (Predicted) | ~2.5 (COOH), ~4.0 (Pyridine N) | Acidic relative to non-fluorinated analogs |
Synthetic Routes & Methodology
The synthesis of this core requires careful regiocontrol to ensure the amino and carboxylic acid groups are correctly positioned relative to the trifluoromethyl moiety.
Route A: The Nitro-Cyano Reduction Pathway (Primary Scale-Up Route)
This route avoids transition metal catalysis in the final steps, reducing metal scavenging requirements.[1]
-
Starting Material: 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine .
-
Cyanation: Nucleophilic aromatic substitution (
) using CuCN or KCN/DABCO introduces the nitrile at C2. -
Reduction: Selective reduction of the nitro group (
) to the amine ( ) using or .[1] -
Hydrolysis: Controlled acid hydrolysis converts the nitrile (
) to the carboxylic acid ( ).[1]
Route B: Amination of 3-Chloro-Picolinic Acid (Convergent Route)
Useful if 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (CAS 80194-68-9) is available.[1]
-
Esterification: Protection of the acid as a methyl ester.
-
Amination: Buchwald-Hartwig coupling or Cu-catalyzed amination (using aqueous ammonia/CuI) to displace the C3-chloride.[1]
-
Saponification: Hydrolysis of the ester to yield the free acid.
Visualization of Synthesis Logic
Figure 1: Two primary synthetic strategies. Route A (Blue) is preferred for regiochemical certainty. Route B (Red/Dashed) utilizes commercially available halo-picolinic acids.[1]
Key Applications in Drug Discovery
The primary utility of this compound is as a bicyclic ring precursor . The ortho-amino acid motif allows for rapid condensation with electrophiles to form pyrido[3,2-d]pyrimidines .[1]
4.1 Synthesis of Pyrido[3,2-d]pyrimidin-4-ones
This scaffold acts as a bioisostere for quinazolinones, commonly found in EGFR inhibitors.[1]
Protocol:
-
Reagents: 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid (1 eq), Formamidine Acetate (1.5 eq).
-
Solvent: Ethanol or 2-Methoxyethanol.[1]
-
Conditions: Reflux (80–100°C) for 4–12 hours.
-
Mechanism: The amine attacks the formamidine, followed by intramolecular cyclization at the carboxylic acid (or ester) carbon.
-
Product: 7-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-4(3H)-one .
4.2 Visualization of Scaffold Utility
Figure 2: Divergent synthesis of bioactive heterocycles from the core scaffold.
Handling & Safety Protocols
Signal Word: WARNING Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free amine is prone to oxidation over long periods; the HCl salt is more stable.
-
Handling: Use in a fume hood. Avoid contact with strong oxidizing agents.
-
Self-Validating Check: Upon dissolution in DMSO-d6 for NMR, the amine protons (
) should appear as a broad singlet around 6.0–8.0 ppm (concentration dependent), and the acid proton ( ) is often very broad or invisible due to exchange.[1] A sharp singlet for the group in NMR (~ -63 ppm) confirms the integrity of the fluorinated core.
References
-
Accela ChemBio. (2024). Product Data: 3-Amino-5-(trifluoromethyl)picolinic Acid Hydrochloride. Retrieved from [1]
-
CymitQuimica. (2024). Catalog Entry: 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid (CAS 1214370-77-0).[1][2] Retrieved from
-
National Institutes of Health (NIH). (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives. (Contextual reference for pyridopyrimidine synthesis). Retrieved from
-
ChemicalBook. (2025).[3] 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid Properties (Precursor Data). Retrieved from [1]
